Methyl 2-phenylcyclopropanecarboxylate

Overview

Description

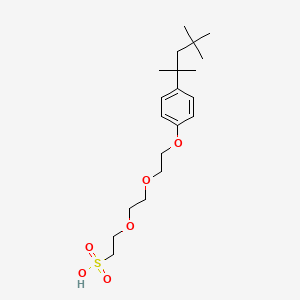

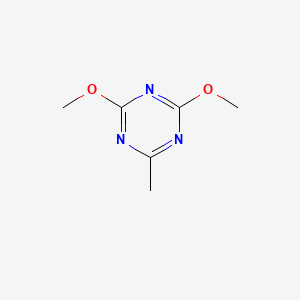

“Methyl 2-phenylcyclopropanecarboxylate” is a chemical compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da . This compound has 2 defined stereocentres .

Molecular Structure Analysis

The molecular structure of “Methyl 2-phenylcyclopropanecarboxylate” can be analyzed using various spectroscopic techniques. The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“Methyl 2-phenylcyclopropanecarboxylate” has a molecular weight of 176.2118 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Photochemistry

Methyl 2-phenylcyclopropanecarboxylate has been a subject of study in the field of photochemistry. Research by Noort and Cerfontain (1979) explored the photochemistry of 2-arylcyclopropanecarboxylates, including methyl 2-phenylcyclopropanecarboxylate, under different irradiation conditions. They discovered that the irradiation of its trans-isomers led only to the corresponding cis-isomers. This study highlighted the unique photoreactivity and the formation of 1,3-dipolar intermediates in these compounds (Noort & Cerfontain, 1979).

Electrochemistry

In the field of electrochemistry, Takeda, Wada, and Murakami (1971) investigated the electrolysis of 2,2-dichloro-3-phenylcyclopropanecarboxylic acid, a related compound to methyl 2-phenylcyclopropanecarboxylate. Their study involved electrolysis in hydroxylic solvents with a platinum anode, revealing solvolysis and product formation dependent on the solvent used. This research contributes to understanding the electrochemical behavior of cyclopropane derivatives (Takeda, Wada, & Murakami, 1971).

Biological Evaluation

Boztaş et al. (2019) synthesized and evaluated the biological activities of bromophenol derivatives containing a cyclopropyl moiety, such as methyl 2-phenylcyclopropanecarboxylate. Their research demonstrated that these derivatives were effective inhibitors of specific enzymes, offering potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Polymerization

Moszner et al. (2003) explored the radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, a compound related to methyl 2-phenylcyclopropanecarboxylate. They found that polymerization occurred with the opening of the cyclopropane ring, leading to a polymer with notable thermal properties. This study provides insights into the use of cyclopropane derivatives in polymer synthesis (Moszner et al., 2003).

Chemical Synthesis

Lifchits andCharette (2008) conducted a study on the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates, which are structurally similar to methyl 2-phenylcyclopropanecarboxylate. They demonstrated the reaction's ability to proceed at room temperature while maintaining the enantiomeric purity. This methodology was applied in the synthesis of a dual serotonin/norepinephrine reuptake inhibitor, showcasing its importance in synthetic chemistry (Lifchits & Charette, 2008).

Cyclopropene Photochemistry

The study of the photochemistry of methyl 1-methyl-2-phenylcyclopropene-3-carboxylate by Pincock and Moutsokapas (1977) provided insights into the behavior of optically active cyclopropenes, a category that includes methyl 2-phenylcyclopropanecarboxylate. They observed that the excited singlet of the cyclopropene converted to a specific furan product, while the triplet state led to a tricyclohexane derivative. This research is significant for understanding the photochemical properties of cyclopropene derivatives (Pincock & Moutsokapas, 1977).

properties

IUPAC Name |

methyl 2-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRFZWGTJXCXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335325 | |

| Record name | Methyl 2-phenylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-phenylcyclopropanecarboxylate | |

CAS RN |

20030-70-0 | |

| Record name | Methyl 2-phenylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1607312.png)

![Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B1607314.png)